3-Chloro-4-fluorobenzonitrile CAS number 117482-84-5
3-Chloro-4-fluorobenzonitrile CAS number 117482-84-5
An In-depth Technical Guide to 3-Chloro-4-fluorobenzonitrile
CAS Number: 117482-84-5
This technical guide provides a comprehensive overview of 3-Chloro-4-fluorobenzonitrile, a versatile aromatic building block crucial in medicinal chemistry, agrochemical synthesis, and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and safety protocols.
Physicochemical Properties
3-Chloro-4-fluorobenzonitrile is a halogenated aromatic nitrile. Its unique substitution pattern, featuring a nitrile group, a chlorine atom, and a fluorine atom on the benzene ring, makes it a valuable intermediate for synthesizing complex molecules.[1] The electron-withdrawing nature of the nitrile group and the halogens influences its reactivity and makes it a key precursor for various chemical transformations.[1]
| Property | Value | Reference |
| CAS Number | 117482-84-5 | [1][2][3] |
| Molecular Formula | C₇H₃ClFN | [2][4][5][6] |
| Molecular Weight | 155.56 g/mol | [2][5] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 69-74 °C | [2][3][5] |
| Boiling Point | 135 °C at 65 mmHg | [2] |
| Purity | ≥97-99% | [2][7][8] |
| InChI Key | VAHXXQJJZKBZDX-UHFFFAOYSA-N | [1] |
| SMILES String | Fc1ccc(cc1Cl)C#N |
Synthesis and Experimental Protocols
The most common and industrially viable method for synthesizing 3-Chloro-4-fluorobenzonitrile is through halogen exchange fluorination.[1] This process typically involves the selective replacement of a chlorine atom with a fluorine atom from a dichlorinated precursor.
Experimental Protocol: Halogen Exchange Fluorination of 3,4-Dichlorobenzonitrile[10]
This protocol describes the synthesis of 3-Chloro-4-fluorobenzonitrile as an intermediate in a two-step reaction to produce 3,4-difluorobenzonitrile.
Objective: To synthesize 3-Chloro-4-fluorobenzonitrile via nucleophilic aromatic substitution.
Materials:
-
3,4-Dichlorobenzonitrile (150g)
-
1,3-Dimethyl-2-imidazolidinone (DMI) (450g)
-
Toluene (100g)
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Spray-dried Potassium Fluoride (KF) (150g)
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Bis-(N-bis(dimethylamino)methylene)-imide chloride (Catalyst) (15g)
-
1000ml reaction kettle equipped with a stirrer, reflux separator, and thermometer
Procedure:
-
Charge the 1000ml reaction kettle with 150g of 3,4-dichlorobenzonitrile, 450g of 1,3-dimethyl-2-imidazolidinone, and 100g of toluene.
-
Heat the mixture to 120°C and reflux for 2 hours to remove water via the reflux separator.
-
Once no more water is separated, add 150g of spray-dried potassium fluoride and 15g of the catalyst to the reaction mixture.
-
Increase the temperature to 130°C and continue the reflux and water separation for an additional 2 hours. During this time, the intermediate 3-Chloro-4-fluorobenzonitrile is formed.
-
(Note: For the synthesis of 3,4-difluorobenzonitrile, the reaction would be continued at a higher temperature. For isolating 3-Chloro-4-fluorobenzonitrile, the reaction would be stopped and followed by appropriate workup and purification steps, such as dilution with a solvent, filtration of salts, and purification by distillation or crystallization.)
Synthesis Workflow Diagram:
Caption: Synthesis workflow for 3-Chloro-4-fluorobenzonitrile.
Applications in Research and Development
3-Chloro-4-fluorobenzonitrile is a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[2][7][9]
-
Pharmaceuticals: It serves as a crucial building block for active pharmaceutical ingredients (APIs).[1][2] Its structure is incorporated into novel drugs for anti-inflammatory and anti-cancer therapies.[2][9] It is also used in the development of kinase inhibitors and nonsteroidal inhibitors of steroid 5α-reductases.[1] For example, it can be used to prepare compounds like ethyl 5-(2-chloro-4-cyanophenoxy)indoline-1-carboxylate.
-
Agrochemicals: This compound is utilized in the formulation of herbicides and pesticides, contributing to the development of effective crop protection agents.[2][7][9]
-
Materials Science: It is employed in the creation of fluorescent dyes for imaging applications in biological research.[2]
Application Workflow Diagram:
Caption: Applications of 3-Chloro-4-fluorobenzonitrile.
Spectroscopic Data
The molecular structure and vibrational spectra of 3-Chloro-4-fluorobenzonitrile have been studied. Detailed analyses using Fourier-transform infrared (FTIR) and Fourier-transform Raman spectroscopy are available in the scientific literature, providing valuable data for compound identification and quality control.[10]
Safety and Handling
3-Chloro-4-fluorobenzonitrile is classified as hazardous and requires careful handling to minimize risk.[7] A material safety data sheet (MSDS) should always be consulted before use.[7]
| Hazard Information | Details |
| Signal Word | Warning |
| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Codes | P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338 |
| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation), Skin Irritation 2, Eye Irritation 2, Specific Target Organ Toxicity - Single Exposure 3 |
| Target Organs | Respiratory system |
| Personal Protective Equipment (PPE) | Dust mask (type N95 or equivalent), protective gloves, and safety glasses with side-shields.[5] |
| Storage Class | 11 (Combustible Solids) |
| WGK | WGK 3 (highly hazardous for water) |
References
- 1. 3-Chloro-4-fluorobenzonitrile | High Purity | RUO [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Chloro-4-fluorobenzonitrile | 117482-84-5 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. chemscene.com [chemscene.com]
- 7. 3-Chloro-4-Fluorobenzonitrile Supplier in China [nj-finechem.com]
- 8. 117482-84-5 | 3-Chloro-4-fluorobenzonitrile - Aromsyn Co.,Ltd. [aromsyn.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 3-Chloro-4-fluorobenzonitrile (99%) - Amerigo Scientific [amerigoscientific.com]

